6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 902484-54-2
VCID: VC6676426
InChI: InChI=1S/C26H25NO4S/c1-4-31-21-11-14-24-23(15-21)26(28)25(32(29,30)22-12-9-18(2)10-13-22)17-27(24)16-20-8-6-5-7-19(20)3/h5-15,17H,4,16H2,1-3H3
SMILES: CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4C
Molecular Formula: C26H25NO4S
Molecular Weight: 447.55

6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

CAS No.: 902484-54-2

Cat. No.: VC6676426

Molecular Formula: C26H25NO4S

Molecular Weight: 447.55

* For research use only. Not for human or veterinary use.

6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one - 902484-54-2

Specification

CAS No. 902484-54-2
Molecular Formula C26H25NO4S
Molecular Weight 447.55
IUPAC Name 6-ethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Standard InChI InChI=1S/C26H25NO4S/c1-4-31-21-11-14-24-23(15-21)26(28)25(32(29,30)22-12-9-18(2)10-13-22)17-27(24)16-20-8-6-5-7-19(20)3/h5-15,17H,4,16H2,1-3H3
Standard InChI Key RTFWVAWKQALVFH-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4C

Introduction

The compound 6-ethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule belonging to the quinolinone family. Quinolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is characterized by its unique substitution pattern, which includes ethoxy, sulfonyl, and methylphenyl groups.

Structural Features

The molecular structure of the compound can be described as follows:

  • Core Structure: A 1,4-dihydroquinolin-4-one backbone.

  • Substituents:

    • 6-Ethoxy group: Positioned on the quinoline ring.

    • 3-(4-Methylbenzenesulfonyl) group: A sulfonyl group attached to a methyl-substituted benzene ring.

    • 1-[(2-Methylphenyl)methyl] group: A benzyl group with a methyl substitution on the ortho position of the benzene ring.

These structural features contribute to its potential biological and chemical reactivity.

Synthesis Pathways

The synthesis of this compound likely involves multi-step organic reactions:

  • Formation of the Quinoline Core:

    • Quinoline derivatives are often synthesized via Friedländer or Pfitzinger reactions using aniline derivatives and ketones.

  • Introduction of Substituents:

    • The ethoxy group at position 6 can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a base.

    • The sulfonyl group at position 3 can be added through sulfonation using sulfonyl chloride reagents.

    • The benzyl group at position 1 can be introduced via reductive amination or nucleophilic substitution.

  • Purification and Characterization:

    • Common purification methods include recrystallization or column chromatography.

    • Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry confirm the structure.

Potential Applications

The compound's structure suggests potential applications in medicinal chemistry and material science:

  • Pharmaceuticals: The quinolinone framework is widely explored for drug development due to its interaction with biological targets such as enzymes and receptors.

  • Antimicrobial Activity: Sulfonyl groups are known to enhance antimicrobial properties.

  • Chemical Probes: The molecule could serve as a scaffold for designing probes in biochemical studies.

Biological Relevance

Though specific biological data for this compound is unavailable, similar quinolinone derivatives have shown:

  • Enzyme Inhibition: Potential to inhibit enzymes like acetylcholinesterase or monoamine oxidase.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways due to aromatic substitutions.

  • Anticancer Properties: Interaction with DNA or inhibition of key proteins in cancer cell proliferation.

Further studies such as docking simulations, in vitro assays, and pharmacokinetic profiling are required to explore its full potential.

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